Ulmoside A is a flavonoid compound, specifically classified as a glycoside of taxifolin, which exhibits significant biological activities. It is primarily recognized for its potential therapeutic applications in metabolic disorders, particularly due to its interaction with adiponectin receptors. This compound is derived from the bark of the Ulmus species and has garnered attention for its role in preventing and treating conditions associated with low plasma adiponectin levels.
Ulmoside A is sourced from the Ulmus wallichiana tree, commonly known as Wallich's elm. It belongs to the class of flavonoids, which are polyphenolic compounds characterized by their aromatic structures and diverse biological activities. The specific chemical structure of Ulmoside A is identified as (2S,3S)-(+)-3',4',5,7-tetrahydroxydihydroflavonol-6-C-β-D-glucopyranoside, with a molecular weight of 460 g/mol .
The synthesis of Ulmoside A has been achieved through various methods, notably including a total synthesis approach that involves regio- and stereoselective C-glycosidation. The key steps in the synthesis include:
The synthesis pathway demonstrates a one-step convergent approach from aglycon and glycon, showcasing an efficient route for producing this biologically active compound.
Ulmoside A features a complex molecular structure characterized by its flavonoid backbone and glycosidic linkage. The structural formula can be represented as follows:
Ulmoside A participates in various chemical reactions typical of flavonoids, including:
These reactions are crucial for understanding the compound's stability and reactivity under different conditions.
Ulmoside A acts primarily as an agonist for adiponectin receptors (AdipoR1 and AdipoR2). Its mechanism involves:
Preclinical studies have shown that Ulmoside A significantly influences cellular pathways related to glucose homeostasis and lipid metabolism.
Ulmoside A has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: